3-acetyl-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide
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Overview
Description
3-acetyl-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound featuring a benzenesulfonamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using thionyl chloride.
Nucleophilic Substitution: The benzenesulfonyl chloride reacts with 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine in the presence of a base such as triethylamine to form the sulfonamide linkage.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the development of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, 3-acetyl-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide might be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrially, the compound could be used in the synthesis of pharmaceuticals or as a precursor for agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-acetyl-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis in bacteria, but this compound’s unique structure suggests it might interact with different molecular targets, potentially affecting signaling pathways or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Celecoxib: A sulfonamide-based drug used as a COX-2 inhibitor for pain and inflammation.
Thiophene Derivatives: Compounds containing the thiophene ring, known for various biological activities.
Uniqueness
3-acetyl-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to simpler sulfonamides or thiophene derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
3-acetyl-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S2/c1-12(19)13-4-2-5-15(10-13)24(21,22)18-11-17(20,14-7-8-14)16-6-3-9-23-16/h2-6,9-10,14,18,20H,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKHYZZHYVHVLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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